Sulfitocobalamin Sodium Salt
Description
Overview of Cobalamins (Vitamin B12 Derivatives) and Their Structural Diversity
Vitamin B12 and its derivatives, collectively known as cobalamins, are complex organometallic compounds essential for various metabolic processes. wikipedia.org The core structure of a cobalamin is characterized by a corrin (B1236194) ring, which is similar to the porphyrin ring found in heme, with a central cobalt ion. wikipedia.orgfortunejournals.com This cobalt atom can exist in different oxidation states, though it is most commonly found in the +3 state in biological systems. researchgate.netresearchgate.net
The structural diversity of cobalamins arises from the variable axial ligands that can coordinate to the central cobalt atom. escholarship.orgescholarship.org These ligands are categorized as upper (β) and lower (α) ligands. The lower ligand is typically a 5,6-dimethylbenzimidazole (B1208971) (DMB) nucleotide. researchgate.netresearchgate.net The variability of the upper axial ligand gives rise to a wide array of cobalamin derivatives. escholarship.org These can include an alkyl group (as in methylcobalamin (B1676134) and adenosylcobalamin), a cyano group (cyanocobalamin), a hydroxyl group (hydroxocobalamin), or other moieties. nih.govnih.gov This diversity in the upper ligand is crucial for the varied catalytic functions of cobalamin-dependent enzymes. fortunejournals.com
Natural Occurrence and Isolation of Sulfitocobalamin (B1253759) as a Cobalamin Metabolite
Sulfitocobalamin is recognized as a naturally occurring metabolite of vitamin B12. nih.govresearchgate.netnih.gov Its presence has been identified in various biological systems, indicating its role in the metabolic pathway of cobalamins.
Studies have confirmed the presence of sulfitocobalamin in mammalian cells and tissues. nih.govresearchgate.netgrantome.com Research involving the extraction and identification of cobalamins from these sources has repeatedly isolated sulfitocobalamin alongside other major metabolites like adenosylcobalamin, methylcobalamin, and aquacobalamin (B1421323). nih.govgrantome.com For instance, comprehensive profiling of cobalamins in cultured mammalian cells, such as bovine aortic endothelial cells, human foreskin fibroblasts, and human hepatoma HepG2 cells, has demonstrated the presence of sulfitocobalamin as part of the endogenous cobalamin pool. researchgate.netnih.gov It is considered an important, isolable cobalamin metabolite from human tissues. nih.govresearchgate.netnih.gov
In addition to its presence in mammalian tissues, sulfitocobalamin has also been identified in various food sources. nih.govresearchgate.net Animal-derived foods are the primary dietary sources of vitamin B12 for humans, as the vitamin is synthesized by bacteria and accumulates in animal tissues. acs.orgebm-journal.org Investigations into the different forms of cobalamin present in these foods have revealed the existence of sulfitocobalamin. nih.govresearchgate.net It is considered one of the naturally occurring cobalamins in foods. nih.gov However, when cyanocobalamin (B1173554) is treated with food additives like sodium metabisulfite (B1197395) or sodium sulfite (B76179), a small amount of sulfitocobalamin can be formed. nih.govresearchgate.net
Properties
Molecular Formula |
C₆₂H₈₈CoN₁₃NaO₁₇PS |
|---|---|
Molecular Weight |
1432.4 |
Synonyms |
Co-(Sulfito-κO)cobinamide Dihydrogen Phosphate (ester) Inner Salt 3’-Ester with (5,6-dimethyl-1-α-D-ribofuranosyl-1H-benzimidazole-κN3); Cobalaminsulfonic Acid; Sulfiotcobalamine; Vitamin B12-Sulfonic Acid; Cobinamide, hydroxide sulfite (1:1) (salt), |
Origin of Product |
United States |
Synthesis and Preparation of Sulfitocobalamin Sodium Salt
General Synthetic Strategies for Corrinoid Derivatives
The synthesis of corrinoid derivatives, such as sulfitocobalamin (B1253759), is part of the broader field of vitamin B12 chemistry. The core of these molecules is the corrin (B1236194) ring, a complex macrocyclic structure that chelates a central cobalt ion. Synthetic strategies for modifying cobalamins typically involve the substitution of the axial ligands attached to the cobalt ion, while the intricate corrin ring remains intact.
The total synthesis of vitamin B12 itself was a landmark achievement in organic chemistry, accomplished by the research groups of Robert Burns Woodward and Albert Eschenmoser. wikipedia.org This monumental effort underscored the complexity of constructing the corrin nucleus from scratch. wikipedia.org Consequently, for the preparation of derivatives like sulfitocobalamin, synthetic approaches almost exclusively start from naturally derived or commercially available cobalamins, such as cyanocobalamin (B1173554) or hydroxocobalamin (B81358).
General methods for creating new corrinoid derivatives often rely on the reactivity of the central cobalt atom. The Co(III) in cobalamins can be reduced to Co(II) (cob(II)alamin or B12r) or Co(I) (cob(I)alamin or B12s) states using various reducing agents. The Co(I) state, in particular, is a "supernucleophile" and readily reacts with electrophiles to form new cobalt-carbon bonds, a key step in the synthesis of alkylcobalamins. For derivatives where the ligand is not attached via a cobalt-carbon bond, such as sulfitocobalamin, nucleophilic substitution reactions at the Co(III) center are more common. In these reactions, a ligand like water or cyanide is replaced by the incoming group.
Specific Synthetic Routes to Sulfitocobalamin Sodium Salt
There are two primary, well-documented routes for the synthesis of sulfitocobalamin, starting from either hydroxocobalamin or cyanocobalamin.
The most direct and high-yielding synthesis of sulfitocobalamin involves the reaction of hydroxocobalamin (also known as aquacobalamin (B1421323) when the hydroxyl group is replaced by a water molecule) with a sulfite-containing reagent. researchgate.netresearchgate.net This reaction is a ligand substitution where the sulfite (B76179) ion displaces the hydroxyl or aqua group coordinated to the cobalt atom.
A detailed experimental procedure involves dissolving hydroxocobalamin hydrochloride in a buffer solution (e.g., 2-(N-morpholino)ethanesulfonic acid, MES) and treating it with an aqueous solution of sodium sulfite. researchgate.net The reaction is typically carried out at a reduced temperature (e.g., 0 °C) to minimize potential side reactions. researchgate.net The reaction is generally rapid, proceeding to completion in a short period. researchgate.netresearchgate.net It is crucial to perform this reaction in the absence of light, as light can promote the conversion of hydroxocobalamin to other forms and can also lead to the degradation of the desired sulfitocobalamin product. researchgate.net
[Co(III)(OH)(Cbl)] + SO₃²⁻ → [Co(III)(SO₃)(Cbl)]⁻ + OH⁻
| Starting Material | Reagent | Solvent/Buffer | Temperature | Reaction Time | Yield | Purity | Reference |
| Hydroxocobalamin Hydrochloride | Sodium Sulfite | MES buffer (pH 6.0) | 0 °C | 5 minutes | 98% | 99% (by conversion to dicyanocobalamin) | researchgate.net |
Sulfitocobalamin can also be synthesized from cyanocobalamin, the most common and stable form of vitamin B12. This conversion is more complex than the route from hydroxocobalamin because the cyanide ligand is very tightly bound to the cobalt ion. The reaction requires the presence of a reducing agent and proceeds through the substitution of the cyanide ligand by sulfite. google.com
The mechanism involves the reduction of the Co(III) center to Co(II), which weakens the cobalt-cyanide bond and facilitates the dissociation of the cyanide ion. nih.gov Sulfite can then coordinate to the cobalt center. Kinetic studies have shown that the reaction between cyanocobalamin and sulfite is catalyzed by acid. google.com The proposed mechanism is associative, where the sulfite ion attacks the cobalt center. google.com
Various water-soluble bisulfite salts, such as sodium bisulfite, potassium bisulfite, and ammonium (B1175870) bisulfite, can be used for this conversion. rsc.org The reaction is typically carried out in an aqueous solution, and an excess of the bisulfite reagent is required to drive the reaction to completion. google.comrsc.org
| Starting Material | Reagent | Key Condition | Reference |
| Cyanocobalamin | Sodium Bisulfite | Excess bisulfite in aqueous solution | google.comrsc.org |
| Cyanocobalamin | Potassium Bisulfite | Excess bisulfite in aqueous solution | rsc.org |
| Cyanocobalamin | Ammonium Bisulfite | Excess bisulfite in aqueous solution | rsc.org |
Optimization of Reaction Conditions for Yield and Purity
Optimizing the synthesis of sulfitocobalamin is essential for maximizing the yield and ensuring the high purity of the final product. Several factors can be adjusted to achieve this.
Choice of Starting Material : The synthesis from hydroxocobalamin is generally preferred as it is a more direct substitution that proceeds under mild conditions with high yield and purity. researchgate.net The conversion from cyanocobalamin is less direct and may require more stringent conditions to displace the tightly bound cyanide ligand. google.com
Reagent Concentration : An excess of the sulfite reagent is typically used to ensure the complete conversion of the starting cobalamin to sulfitocobalamin. google.com In the synthesis from hydroxocobalamin, a slight molar excess (e.g., 1.2 molar equivalents) of sodium sulfite has been shown to be effective. researchgate.net
Temperature : The reaction is often conducted at low temperatures (e.g., 0 °C) to enhance the stability of the product and minimize the formation of byproducts. researchgate.net
pH Control : The use of a buffer system, such as MES at pH 6.0, helps to maintain a stable pH throughout the reaction, which can be important for the stability of both the reactant and the product. researchgate.net
Exclusion of Light : As previously mentioned, carrying out the synthesis in the dark is a critical parameter, especially when starting with hydroxocobalamin, to prevent photochemical side reactions. researchgate.net
By carefully controlling these parameters, it is possible to achieve near-quantitative yields of sulfitocobalamin with very high purity. researchgate.net
Purification Methodologies for this compound
Proper purification is a critical final step to isolate this compound from the reaction mixture, removing any unreacted starting materials, excess reagents, and byproducts.
Precipitation is a highly effective and commonly used method for the purification of sulfitocobalamin. researchgate.net This technique relies on changing the solvent composition to decrease the solubility of the desired compound, causing it to precipitate out of the solution while impurities remain dissolved.
In a typical procedure, after the synthesis of sulfitocobalamin in an aqueous buffer, the reaction mixture is added dropwise to a large volume of a cold organic solvent in which sulfitocobalamin is insoluble. researchgate.net Acetone (B3395972) is a frequently used and effective precipitation solvent for this purpose. researchgate.net
The general steps for purification by precipitation are as follows:
The aqueous reaction mixture containing the sulfitocobalamin is dripped into cold acetone (-20 °C).
The resulting precipitate is collected, typically by filtration.
The collected solid is washed with more cold acetone to remove any remaining soluble impurities.
A final wash with another volatile solvent, such as diethyl ether, can be performed to facilitate drying. researchgate.net
The purified this compound is then dried under vacuum to remove all traces of solvent. researchgate.net
This precipitation method has been shown to yield a product with high purity (≥99%). researchgate.net
Chromatographic Separation Methodstubitak.gov.tr
The purification and analysis of this compound from the reaction mixture and other cobalamin derivatives are commonly achieved through various chromatographic techniques. These methods are essential for obtaining a pure product and for its identification and quantification. High-performance liquid chromatography (HPLC) and cation-exchange chromatography are among the most effective methods employed for this purpose.
Reversed-phase HPLC (RP-HPLC) is a widely used technique for the separation of different forms of cobalamin. researchgate.net In a representative method, a mixture of seven cobalamin standards, including sulfitocobalamin, was successfully separated using a Zorbax C18 column. researchgate.net The eluted compounds were monitored using a photodiode array (PDA) detector at a wavelength of 254 nm. researchgate.net
Ultra-performance liquid chromatography (UPLC) offers a more rapid and higher resolution separation of cobalamins. A method has been developed to simultaneously separate and quantify five naturally occurring cobalamins, including sulfitocobalamin. researchgate.net This technique provides a significant reduction in analysis time compared to traditional HPLC. researchgate.net
Cation-exchange chromatography is another valuable tool for the purification of sulfitocobalamin. researchgate.net For instance, after its synthesis, 57Co-labeled sulfitocobalamin can be purified by passing the reaction mixture through a cation-exchange column. researchgate.net This method is effective in separating the desired product from unreacted precursors and byproducts. It has been noted that careful control of chromatographic conditions is necessary to avoid confusion with other cobalamins like nitritocobalamin (B58072) and nitrosocobalamin, which may elute closely to sulfitocobalamin under certain conditions. nih.gov
The following interactive data table provides a summary of various chromatographic methods used for the separation of sulfitocobalamin.
| Chromatographic Method | Stationary Phase (Column) | Mobile Phase | Detection Method | Reference |
|---|---|---|---|---|
| Reversed-Phase HPLC | Zorbax C18 | Not specified | PDA detector at 254 nm | researchgate.net |
| Ultra-Performance Liquid Chromatography (UPLC) | Not specified | Not specified | Not specified | researchgate.net |
| Cation-Exchange Chromatography | SP-Sephadex C25 | Not specified | Radiometric analysis for 57Co-labelled compounds | nih.govresearchgate.net |
Advanced Spectroscopic and Structural Characterization of Sulfitocobalamin Sodium Salt
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for detailing the solution-state structure of sulfitocobalamin (B1253759). By analyzing the chemical shifts and coupling constants of various nuclei, researchers can piece together a precise map of the molecule's atomic connectivity and spatial arrangement.
Proton (¹H) NMR Spectral Analysis of Corrin (B1236194) Ring Protons
The ¹H NMR spectrum of sulfitocobalamin in deuterium oxide (D₂O) reveals distinct signals corresponding to the protons attached to the corrin ring. A study identified five major signals at 6.17, 6.94, 6.43, 6.25, and 6.03 ppm rsc.org. These chemical shifts are indicative of the unique electronic environments of each proton on the macrocyclic ring. The specific assignments of these resonances provide a fingerprint of the corrin structure in solution.
Notably, the chemical shifts of protons on the corrin ring are influenced by the nature of the axial ligands coordinated to the central cobalt atom libretexts.orglibretexts.org. The electron-donating or -withdrawing properties of these ligands can shield or deshield adjacent protons, leading to upfield or downfield shifts in the NMR spectrum, respectively libretexts.orglibretexts.org. For instance, protons bonded to sp²-hybridized carbons, such as those in the corrin ring, generally absorb at lower fields libretexts.org.
Interactive Data Table: ¹H NMR Chemical Shifts of Sulfitocobalamin in D₂O
| Proton | Chemical Shift (ppm) |
|---|---|
| Corrin H | 6.17 |
| Corrin H | 6.94 |
| Corrin H | 6.43 |
| Corrin H | 6.25 |
Insights into Axial Ligand Coordination via NMR
NMR spectroscopy also offers valuable insights into the coordination of the axial ligands. The strong σ-donating properties of the sulfite (B76179) ligand in sulfitocobalamin influence the electronic structure of the cobalt center and, consequently, the chemical shifts of the entire molecule nih.gov. This effect is transmitted through the Co-S bond, impacting the shielding of nearby protons.
Furthermore, the coordination of the lower axial ligand, 5,6-dimethylbenzimidazole (B1208971) (DMB), can be studied by observing the chemical shifts of its protons. The strength of the Co-N(DMB) bond can affect the positioning of the DMB moiety relative to the corrin ring, which in turn influences the NMR spectrum nih.gov.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Purity Assessment
Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for probing the electronic transitions within sulfitocobalamin and assessing its purity. The absorption of UV or visible radiation corresponds to the excitation of outer electrons to higher energy levels shu.ac.uk.
The UV-Vis spectrum of a cobalamin is characterized by several distinct absorption bands, primarily arising from π→π* and n→π* electronic transitions within the conjugated corrin ring pharmatutor.orgyoutube.com. These transitions give vitamin B12 derivatives their characteristic deep red color. The positions and intensities of these bands are sensitive to the nature of the axial ligands. The spectrum of sulfitocobalamin is considered "atypical" when compared to other cobalamins, indicating a unique electronic structure influenced by the sulfite ligand wits.ac.za.
Commonly observed bands in cobalamin spectra include the α, β, and γ bands. The γ-band, typically found in the ultraviolet region, is particularly intense and is often used for quantitative analysis and purity assessment.
Interactive Data Table: Characteristic UV-Vis Absorption Bands of Cobalamins
| Band | Approximate Wavelength Range (nm) | Associated Electronic Transition |
|---|---|---|
| α-band | 500-600 | π→π* |
| β-band | 400-500 | π→π* |
Mass Spectrometry for Molecular Confirmation
Mass spectrometry is an indispensable tool for confirming the molecular weight and elemental composition of sulfitocobalamin.
Electrospray Ionization Mass Spectrometry (ESI-MS) Analysis
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that allows for the analysis of large, non-volatile molecules like cobalamins without significant fragmentation nih.gov. In ESI-MS, the sample solution is sprayed into a fine mist, and the solvent is evaporated, leaving charged molecular ions that are then analyzed by the mass spectrometer.
For cobalamins, ESI-MS typically yields multiply charged ions, such as [M+H]⁺ or [M+2H]²⁺, where M represents the intact molecule nih.gov. The resulting mass-to-charge ratio (m/z) can be used to accurately determine the molecular weight of sulfitocobalamin. This technique is also valuable for identifying and characterizing various cobalamin derivatives and their metabolites nih.gov.
X-ray Diffraction Studies for Solid-State Structural Determination (referencing related cobalamins)
In related cobalamins, the cobalt ion is typically in a hexacoordinate, pseudo-octahedral geometry. The corrin ring adopts a slightly non-planar, "puckered" conformation. The sulfite ligand in sulfitocobalamin is known to have a strong trans influence, which can lead to a lengthening of the Co-N bond to the trans-axial DMB ligand journals.co.za. An accurate structural determination of sulfitocobalamin revealed a Co-S distance of 2.231(1) Å and a significantly longer trans Co-N(B3) distance of 2.134(7) Å acs.org. The Cambridge Structural Database contains structural data for a wide range of cobalamin derivatives, which collectively provide a detailed picture of the structural landscape of these complex molecules journals.co.za.
Other Advanced Spectroscopic Techniques (e.g., X-ray Absorption Spectroscopy (XAS) if applied to related cobalamins)
X-ray Absorption Spectroscopy (XAS) is a powerful technique for probing the local electronic and geometric structure of absorbing atoms, making it particularly useful for studying the coordination environment of the cobalt ion in complex molecules like cobalamins. nih.govjournaldephysique.orgunizar-csic.es This method can provide precise information on bond distances, coordination numbers, and the oxidation state of the central metal ion. nih.govresearchgate.net In the context of sulfitocobalamin and related sulfur-containing cobalamins, XAS has been instrumental in confirming the direct coordination of sulfur to the cobalt center. nih.gov
Studies utilizing XAS on sulfitocobalamin have provided definitive evidence for sulfur coordination. nih.gov The analysis of the X-ray absorption near-edge structure (XANES) and the extended X-ray absorption fine structure (EXAFS) regions of the spectrum allows for a detailed characterization of the cobalt coordination sphere. nih.govnsf.gov For instance, the X-ray edge positions for sulfur-containing cobalamin derivatives, including sulfitocobalamin, show a shift to lower energies when compared to cyanocobalamin (B1173554). nih.gov This shift is indicative of strong electron donation from the sulfur ligand to the cobalt ion, suggesting a significant reduction in the effective charge on the cobalt from its formal +3 state. nih.gov
Detailed analysis of the EXAFS data has yielded precise measurements of the bond lengths within the sulfitocobalamin molecule. nih.gov These findings are crucial for understanding the structural changes that occur upon the substitution of the axial ligand. The coordination environment of the cobalt ion in sulfitocobalamin, as determined by XAS, is summarized in the table below.
Interactive Data Table: Structural Parameters of Sulfitocobalamin Determined by XAS
| Parameter | Bond Type | Distance (Å) |
| Equatorial Co-N Distance | Co-Neq | 1.90 ± 0.01 |
| Axial Co-S Distance | Co-S | 2.28 - 2.35 |
| Axial Co-N Distance | Co-Nax | 2.13 - 2.16 |
This table summarizes the key bond lengths in the coordination sphere of the cobalt ion in sulfitocobalamin as determined by X-ray Absorption Spectroscopy. The data is sourced from reference nih.gov.
The Co-Neq distances in the corrin ring are remarkably consistent across different sulfur-containing cobalamins, measuring approximately 1.90 Å. nih.gov The axial bond lengths, Co-S and Co-Nax (the bond to the nitrogen of the dimethylbenzimidazole nucleotide), are also within the expected ranges for such coordination complexes. nih.gov The similarity in these distances among different sulfur-ligated cobalamins like glutathionylcobalamin and cysteinylcobalamin suggests a common structural motif for this class of compounds. nih.gov The application of XAS has thus been essential in providing a detailed and accurate picture of the molecular structure of sulfitocobalamin in the absence of a complete crystal structure.
Reactivity and Coordination Chemistry of the Cobalt Center in Sulfitocobalamin
Ligand Exchange Kinetics and Thermodynamic Stability at the β-Axial Position
The thermodynamic stability and ligand exchange kinetics of cobalamins are significantly influenced by the nature of the axial ligands. In sulfitocobalamin (B1253759), the S-bonded sulfite (B76179) ligand exerts a strong thermodynamic trans influence, which is the phenomenon where a ligand weakens the bond trans to itself in the ground state of a complex. libretexts.org This effect is evident from crystallographic data, which shows a significant elongation of the Co-NB3 bond (the bond between cobalt and the axial 5,6-dimethylbenzimidazole (B1208971) base) in sulfitocobalamin compared to other cobalamins. figshare.com The Co-NB3 bond length in sulfitocobalamin is 2.134 Å, a value substantially longer than that in thioureacobalamin (2.01 Å) and indicative of a trans influence comparable in strength to that of a methyl group. figshare.com
This ground-state bond weakening has kinetic consequences, known as the trans effect, leading to an increased rate of substitution for the ligand positioned trans to the sulfite. libretexts.orgwikipedia.org The labilization of the 5,6-dimethylbenzimidazole (DMB) base facilitates the equilibrium between the "base-on" form (where DMB is coordinated) and the "base-off" form (where DMB is protonated and replaced by a solvent molecule). For sulfitocobalamin, the pKa for this base-on/base-off equilibrium has been determined to be 2.0. ubbcluj.ro This value dictates the predominant form of the molecule in solution as a function of pH and is critical for its reactivity, as the base-off form exposes the α-axial coordination site for interaction with other ligands.
| Cobalamin Derivative | β-Axial Ligand (X) | Co-NB3 Bond Length (Å) | Reference |
|---|---|---|---|
| Sulfitocobalamin | -SO32- | 2.134 | figshare.com |
| Thioureacobalamin | -SC(NH2)2 | 2.01 | figshare.com |
Interactions with Various Ligands and Nucleophiles
The cobalt center in sulfitocobalamin can interact with a range of external ligands and nucleophiles. The formation of sulfitocobalamin itself demonstrates the ability of the sulfite ion to act as a nucleophile, displacing other ligands from the Co(III) center. For instance, sulfite can replace the cyanide ligand in cyanocobalamin (B1173554) in an acidic medium to form sulfitocobalamin. ubbcluj.ro Similarly, it is formed readily from hydroxocobalamin (B81358) in the presence of bisulfite ions. nih.gov
The stability of the formed sulfitocobalamin complex indicates that the sulfite ligand is strongly bound. However, its displacement is possible in the presence of competing ligands. The formation of sulfitocobalamin from hydroxocobalamin can be prevented by using an ammonia (B1221849) buffer. nih.gov In this environment, hydroxocobalamin is converted to ammoniocobalamin, which is more resistant to nucleophilic attack by bisulfite ions, demonstrating a competitive ligand interaction. nih.gov The displacement of the strongly bound sulfite ligand would likely require a powerful nucleophile, such as cyanide, which is known to form a highly stable dicyanocobalamin complex in excess concentrations. nih.gov
Redox Properties and Electron Transfer Pathways Involving the Corrin (B1236194) Ring
A fundamental characteristic of cobalamins is the ability of the central cobalt ion to exist in three different oxidation states: Co(III), Co(II), and Co(I). researchgate.netquora.com These redox changes are central to their biological functions. Sulfitocobalamin, being a naturally occurring form, participates in this redox chemistry. researchgate.net The reduction of the Co(III) center in a cobalamin typically leads to the formation of a Co(II) species, known as cob(II)alamin. This reduction is often accompanied by the loss of one of the axial ligands, resulting in a five-coordinate complex. nih.gov
The nature of the axial ligands influences the electron density on the cobalt ion and the corrin ring, thereby "tuning" the redox potential of the Co(III)/Co(II) and Co(II)/Co(I) couples. researchgate.net The S-bonded sulfite ligand, with its specific electronic properties, modulates these potentials in sulfitocobalamin. The corrin ring itself is not merely a spectator; it is a redox-active ligand with an extensive π-system that facilitates electron transfer to and from the cobalt center. researchgate.net Upon reduction of Co(III) to Co(II) in sulfitocobalamin, an electron is formally added to the cobalt center, a process mediated by the conjugated system of the corrin ring. Further reduction to the highly nucleophilic Co(I) state involves another electron transfer, making the compound a potent agent for alkylation and other enzymatic reactions.
Photochemical and Thermal Reactivity of the Co-S Bond
Most vitamin B12 derivatives are sensitive to light. nih.gov The absorption of light energy typically promotes the homolytic cleavage of the bond between the cobalt atom and its β-axial ligand. nih.gov Experimental observations indicate that sulfitocobalamin is also light-sensitive. Its formation from hydroxocobalamin is noted to occur in the absence of light, and analytical procedures involving this compound often specify the need for darkroom conditions to prevent its degradation. nih.gov
The photochemical reaction for sulfitocobalamin is the homolysis of the Co−S bond:
[Co(III)-SO₃]⁻ + hν → [Co(II)] + SO₃⁻•
Biochemical and Biological Roles of Sulfitocobalamin in Non Human Systems
Role as an Intermediate in Cobalamin Interconversion Pathways (in vitro/microbial)
Sulfitocobalamin (B1253759) has been identified as a product of the reaction between hydroxocobalamin (B81358) and bisulfite ions. This conversion has been observed in vitro, particularly during the extraction of vitamin B12 from food and tissue samples, suggesting its potential as an intermediate in cobalamin metabolic pathways, at least under specific environmental conditions. researchgate.net The presence of bisulfite ions, which can be derived from atmospheric sulfur dioxide or be present endogenously, can lead to the formation of sulfitocobalamin from hydroxocobalamin, especially in the absence of light. researchgate.net
While the natural occurrence of sulfitocobalamin as a key intermediate in microbial cobalamin biosynthesis is not yet fully established, its formation under conditions that may be present in certain microbial environments suggests a plausible, albeit perhaps transient, role. Microorganisms are the primary producers of cobalamins, and their intricate biosynthetic and salvage pathways involve a variety of cobalamin derivatives. nih.govnih.gov The interconversion between different forms of cobalamin is a crucial aspect of microbial metabolism, allowing adaptation to varying environmental conditions and metabolic needs. dergipark.org.tr Given the reactivity of hydroxocobalamin and the presence of sulfur compounds in many microbial habitats, the spontaneous or enzyme-mediated formation of sulfitocobalamin is a possibility that warrants further investigation.
Enzymatic Recognition and Interaction Mechanisms (in vitro)
The interaction of sulfitocobalamin with B12-dependent enzymes in microbial systems is an area of ongoing research. While direct studies on sulfitocobalamin are limited, the behavior of other cobalamin derivatives provides a framework for understanding its potential enzymatic recognition and interaction mechanisms.
Escherichia coli possesses several B12-dependent enzymes, with methionine synthase (MetH) being a well-studied example. nih.gov MetH utilizes methylcobalamin (B1676134) as a cofactor for the methylation of homocysteine to methionine. researchgate.net The ability of sulfitocobalamin to be utilized by E. coli would likely depend on its intracellular conversion to a biologically active form, such as methylcobalamin or adenosylcobalamin. This conversion would necessitate the enzymatic removal of the sulfite (B76179) group and its replacement with a methyl or adenosyl group. While the specific enzymes that would catalyze this reaction for sulfitocobalamin have not been definitively identified, the general cellular machinery for cobalamin processing in E. coli is known to handle various cobalamin analogs. nih.gov
The potential for sulfitocobalamin to inhibit or modulate the activity of microbial enzymes is an intriguing possibility. In Salmonella enterica, cobalamin is important for the anaerobic metabolism of certain substrates, such as ethanolamine, and its deficiency can impact the bacterium's virulence. escholarship.orgrsc.orgscielo.br While there is no direct evidence of sulfitocobalamin's effect on Salmonella growth, its structural similarity to other cobalamins suggests it could potentially compete for binding to cobalamin-dependent enzymes or transport proteins, thereby modulating their function.
In the case of Helicobacter pylori, a bacterium associated with gastric ulcers, it has been shown that sulfite and bisulfite can inhibit its growth. nih.gov H. pylori relies on the enzyme urease to neutralize the acidic environment of the stomach. researchgate.net While the direct inhibitory effect of sulfitocobalamin on H. pylori urease has not been demonstrated, it is conceivable that sulfitocobalamin could act as a carrier or source of sulfite, which is known to be detrimental to the bacterium. Further in vitro studies are needed to explore this potential inhibitory mechanism.
Comparative Analysis with Other Thiolatocobalamins and Non-Alkyl Cobalamins
Sulfitocobalamin belongs to the broader class of non-alkyl cobalamins, which includes hydroxocobalamin and cyanocobalamin (B1173554), and can be compared with thiolatocobalamins like glutathionylcobalamin. nih.govfrontiersin.org The nature of the axial ligand significantly influences the chemical and physical properties of the cobalamin molecule, including its stability and reactivity.
Cyanocobalamin is known for its relatively high stability, which is one reason it is commonly used in supplements. researchgate.net In contrast, hydroxocobalamin is more reactive and can be a precursor to other cobalamin forms, including sulfitocobalamin. researchgate.net Thiolatocobalamins, such as glutathionylcobalamin, are characterized by a cobalt-sulfur bond and are also considered to be intermediates in cobalamin metabolism. frontiersin.org
| Property | Sulfitocobalamin | Glutathionylcobalamin | Cyanocobalamin | Hydroxocobalamin |
|---|---|---|---|---|
| Axial Ligand | Sulfite (SO32-) | Glutathione | Cyanide (CN-) | Hydroxide (OH-) |
| Bond Type | Co-S | Co-S | Co-C | Co-O |
| Relative Stability | Less stable than cyanocobalamin | Relatively stable | Highly stable | Reactive |
| Formation | From hydroxocobalamin and sulfite researchgate.net | Enzymatic or non-enzymatic reaction with glutathione | Artifact of isolation or from cyanide exposure | Common physiological form |
Proposed Roles in Cellular Metabolism and Detoxification Pathways (non-clinical, mechanistic)
Based on its chemical structure and the known functions of other cobalamins, several roles for sulfitocobalamin in cellular metabolism and detoxification can be proposed.
One potential role is in the detoxification of sulfite. Sulfite is a potentially toxic compound that can be generated from the metabolism of sulfur-containing amino acids or from environmental sources. mdpi.com Microorganisms possess various pathways for sulfite detoxification, often involving its oxidation to sulfate (B86663) or its reduction to sulfide. mdpi.com It is plausible that sulfitocobalamin could play a role in these pathways, either as a transient carrier of sulfite or as a substrate for enzymes involved in its metabolism.
Analytical Methodologies for Sulfitocobalamin Research
High-Performance Liquid Chromatography (HPLC) for Separation, Identification, and Quantification
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of cobalamins due to its high resolution and sensitivity. In the context of sulfitocobalamin (B1253759) research, HPLC is instrumental for separating it from other cobalamin analogues, identifying it based on its retention time, and quantifying its concentration.
Reversed-phase HPLC is the most common mode used for cobalamin analysis. The separation is primarily based on the hydrophobicity of the different cobalamins. A C18 column is frequently employed as the stationary phase, offering a non-polar environment. The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent, such as methanol or acetonitrile. The composition of the mobile phase is a critical parameter that can be adjusted to optimize the separation of sulfitocobalamin from other cobalamins like cyanocobalamin (B1173554), hydroxocobalamin (B81358), methylcobalamin (B1676134), and adenosylcobalamin. Both isocratic and gradient elution methods can be utilized, with gradient elution often providing better resolution for complex mixtures of cobalamins.
The detection of sulfitocobalamin is commonly achieved using a UV-Vis detector. Cobalamins exhibit characteristic absorbance spectra, and monitoring at a specific wavelength, often around 361 nm or 550 nm, allows for their detection and quantification. The retention time of sulfitocobalamin under specific chromatographic conditions serves as a key identifier.
Detailed Research Findings:
While specific HPLC methods exclusively for sulfitocobalamin are not extensively detailed in the literature, methods for the simultaneous separation of various cobalamins, including sulfitocobalamin, have been developed. For instance, Ultra-Performance Liquid Chromatography (UPLC), an advancement of HPLC utilizing smaller particle sizes in the stationary phase, has been shown to significantly reduce run times and improve resolution for cobalamin mixtures researchgate.net. A study on the separation of various cobalamins demonstrated the successful separation of hydroxocobalamin, cyanocobalamin, adenosylcobalamin, and methylcobalamin using a C18 column and a gradient mobile phase, providing a framework that can be adapted for the inclusion of sulfitocobalamin in the analysis researchgate.netresearchgate.net. The elution order of cobalamins is influenced by the polarity of the upper axial ligand, with more polar compounds generally eluting earlier in reversed-phase systems.
Table 1: Illustrative HPLC Parameters for Cobalamin Separation
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Aqueous buffer (e.g., 0.1% formic acid in water) |
| Mobile Phase B | Organic solvent (e.g., acetonitrile or methanol) |
| Elution | Gradient elution (e.g., varying percentage of Mobile Phase B over time) |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis at 361 nm or 550 nm |
| Injection Volume | 20 µL |
This table presents a general set of parameters that can be optimized for the specific separation of sulfitocobalamin.
Spectrophotometric Assays for Quantitative Determination
Spectrophotometric assays offer a straightforward and cost-effective method for the quantitative determination of sulfitocobalamin in solution. This technique is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution.
Sulfitocobalamin, like other cobalamins, has a distinct absorption spectrum in the ultraviolet and visible regions. The characteristic absorption maxima of sulfitocobalamin are key to its quantification. A patent for sulfitocobalamin describes its absorption spectrum maxima at approximately 270-280 nm, 308-310 nm, 364-366 nm, 415-422 nm, and 516-540 nm google.com. For quantitative analysis, a wavelength where sulfitocobalamin absorbs strongly and where interference from other components in the sample is minimal is selected. The absorbance of a sample solution is measured at this wavelength, and the concentration of sulfitocobalamin is determined by comparing it to a calibration curve prepared from standards of known concentrations.
Detailed Research Findings:
The foundational research on sulfitocobalamin established its unique spectral properties, distinguishing it from cyanocobalamin and hydroxocobalamin google.com. The formation of sulfitocobalamin from hydroxocobalamin in the presence of sulfite (B76179) ions can be monitored spectrophotometrically by observing the shift in the absorption spectrum. This principle can be applied to study the kinetics and stability of sulfitocobalamin under various conditions. While direct spectrophotometry is useful for relatively pure solutions, its application to complex biological samples may be limited by interfering substances that also absorb light at the chosen wavelength. In such cases, prior separation by techniques like HPLC is necessary.
Table 2: Absorption Maxima of Sulfitocobalamin
| Wavelength Range (nm) |
| 270-280 |
| 308-310 |
| 364-366 |
| 415-422 |
| 516-540 |
Data sourced from a patent describing the compound google.com.
Coupled Chromatographic and Mass Spectrometric Techniques for Complex Mixture Analysis
For the analysis of sulfitocobalamin in complex mixtures, such as biological samples or food matrices, the combination of liquid chromatography with mass spectrometry (LC-MS) provides unparalleled specificity and sensitivity. This hyphenated technique leverages the separation power of HPLC or UPLC with the mass-analyzing capability of a mass spectrometer.
In an LC-MS system, the sample is first introduced into the LC component, where sulfitocobalamin is separated from other components. The eluent from the LC column is then introduced into the mass spectrometer. The molecules are ionized, and the mass spectrometer separates the ions based on their mass-to-charge ratio (m/z). This allows for the unambiguous identification of sulfitocobalamin based on its molecular weight.
Tandem mass spectrometry (MS/MS) can provide even greater structural information. In an MS/MS experiment, the parent ion corresponding to sulfitocobalamin is selected and then fragmented. The resulting fragment ions create a unique "fingerprint" that can be used for definitive identification and quantification, even in the presence of co-eluting interfering compounds.
Detailed Research Findings:
UPLC-MS has been successfully employed for the rapid separation, identification, and quantification of various naturally occurring cobalamins, including sulfitocobalamin researchgate.net. This powerful technique allows for the analysis of multiple cobalamin analogues in a single run with high resolution and sensitivity. While specific fragmentation patterns for sulfitocobalamin are not extensively documented in publicly available literature, general fragmentation pathways for cobalamins involve the loss of the axial ligands and portions of the corrin (B1236194) ring side chains. For sulfitocobalamin, one would expect to observe a parent ion corresponding to its molecular mass and characteristic fragment ions resulting from the loss of the sulfite group and other parts of the molecule. The high sensitivity of LC-MS/MS makes it particularly suitable for detecting the low concentrations of sulfitocobalamin that may be present in biological systems.
Table 3: General Parameters for LC-MS Analysis of Cobalamins
| Parameter | Description |
| Chromatography | UPLC with a C18 column |
| Ionization Source | Electrospray Ionization (ESI) |
| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) |
| Scan Mode | Full scan for identification, Multiple Reaction Monitoring (MRM) for quantification |
| Parent Ion (Expected for Sulfitocobalamin) | [M+H]⁺ or other adducts |
| Daughter Ions (Hypothetical) | Fragments corresponding to the loss of the sulfite ligand and parts of the corrin macrocycle |
This table outlines the general approach for developing an LC-MS method for sulfitocobalamin analysis.
Theoretical and Computational Investigations of Sulfitocobalamin
Molecular Modeling and Simulation Studies for Conformational Analysis
Molecular modeling and simulation techniques are instrumental in understanding the three-dimensional structure and dynamics of cobalamin derivatives. The conformational flexibility of the corrin (B1236194) ring and its side chains, as well as the orientation of the upper (sulfite) and lower (dimethylbenzimidazole) axial ligands, are critical to the molecule's function.
Cobalamins can exist in several key conformations, primarily distinguished by the coordination of the lower axial ligand. In the "base-on" conformation, the dimethylbenzimidazole (DMB) nucleotide is coordinated to the cobalt center. nih.govresearchgate.net Conversely, in the "base-off" conformation, the DMB is displaced and replaced by another ligand, such as a water molecule, or no ligand at all. researchgate.net The equilibrium between these states can be influenced by the nature of the upper axial ligand, pH, and interactions with proteins. researchgate.net For sulfitocobalamin (B1253759), molecular dynamics (MD) simulations could be employed to explore the conformational space and determine the preferred states in different environments. MD simulations treat the molecule as a collection of atoms interacting through a defined force field, allowing the exploration of its dynamic behavior over time. mdpi.comsemanticscholar.org These simulations can reveal the stability of the base-on versus base-off forms and the flexibility of the sulfite (B76179) ligand's orientation.
| Conformation | Description of Lower Axial Ligand | Typical Influencing Factors |
|---|---|---|
| Base-on | Dimethylbenzimidazole (DMB) is coordinated to the cobalt ion. nih.gov | Physiological pH, specific upper axial ligands. researchgate.net |
| Base-off | DMB is displaced from the cobalt ion. researchgate.net | Low pH, binding to certain proteins (e.g., CblC). nih.gov |
| His-on | DMB is replaced by a histidine residue from a protein active site. researchgate.net | Binding to specific enzymes like methionine synthase. researchgate.net |
Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding Characteristics
Density Functional Theory (DFT) is a quantum mechanical method widely used to investigate the electronic structure and bonding of transition metal complexes, including cobalamins. nih.govnih.gov DFT calculations can provide detailed information about the geometry, bond energies, and molecular orbitals of sulfitocobalamin.
A critical aspect of modeling cobalamins is the choice of the DFT functional. Studies have shown that different functionals can yield significantly different results, particularly for the Co-C bond in alkylcobalamins. For instance, the B3LYP functional has been found to underestimate the Co-C bond strength, while non-hybrid functionals like BP86 often provide results more consistent with experimental data. nih.gov Similar systematic analyses would be necessary to select the most appropriate functional for accurately describing the cobalt-sulfur bond in sulfitocobalamin.
DFT calculations on sulfitocobalamin would focus on several key aspects:
Geometry Optimization: To determine the most stable three-dimensional structure, including bond lengths and angles, particularly for the Co-SO3 coordination sphere.
Bonding Analysis: To understand the nature of the cobalt-sulfite bond, including its covalent and ionic character. This can be achieved through methods like Natural Bond Orbital (NBO) analysis.
Electronic Properties: To calculate the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a key indicator of the molecule's chemical reactivity and kinetic stability.
Vibrational Frequencies: To predict the infrared and Raman spectra of the molecule, which can be compared with experimental data to validate the computational model. nih.gov
| DFT Functional | Type | Performance on Cobalamin Co-C Bond Strength |
|---|---|---|
| B3LYP | Hybrid | Tends to significantly underestimate bond strength. nih.gov |
| BP86 | Non-hybrid (GGA) | Produces results more consistent with experimental data. nih.gov |
| revPBE | Non-hybrid (GGA) | Performance varies depending on the specific property being calculated. nih.gov |
Computational Approaches to Ligand Binding and Reactivity Predictions
Understanding how sulfitocobalamin interacts with proteins and other biological molecules is crucial for elucidating its biological role. Computational methods can predict these interactions and provide insights into its reactivity.
Molecular Docking is a widely used technique to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein. nih.govyoutube.com For sulfitocobalamin, docking studies could be used to predict its binding mode to cobalamin-dependent proteins, such as intrinsic factor or transcobalamin. imrpress.com These simulations would involve generating multiple possible binding poses of sulfitocobalamin within the protein's active site and then using a scoring function to rank them based on their predicted binding affinity. nih.gov
Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a more rigorous approach to studying chemical reactions in biological systems. nih.govmdpi.com In a QM/MM simulation, the reactive center of the system (e.g., the cobalt and sulfite ions and surrounding atoms) is treated with a high-level quantum mechanics method, while the rest of the protein and solvent are treated with a more computationally efficient molecular mechanics force field. frontiersin.org This hybrid approach allows for the accurate modeling of bond-breaking and bond-forming events. For sulfitocobalamin, QM/MM simulations could be used to:
Investigate the mechanism of sulfite binding to and dissociation from the cobalt center.
Study the redox chemistry of the cobalt ion in the presence of the sulfite ligand.
Elucidate the mechanism of reactions where sulfitocobalamin might act as a reactant or an intermediate. nih.gov
These computational predictions can guide further experimental work and provide a detailed molecular-level understanding of the chemical and biological properties of sulfitocobalamin.
Future Research Directions for Sulfitocobalamin Sodium Salt
Elucidation of Intracellular Processing Mechanisms and Dynamics
The intracellular journey of cobalamins is a complex process involving specific transporters, chaperones, and enzymes that convert dietary forms into the active coenzymes, methylcobalamin (B1676134) and adenosylcobalamin. nih.govnih.gov Studies have confirmed the presence of sulfitocobalamin (B1253759) within cells, suggesting it is either transported from the extracellular environment or formed internally as a metabolic intermediate. However, the specific mechanisms governing its fate within the cell are not well understood.
Future research should focus on identifying the specific proteins and enzymatic pathways that interact with sulfitocobalamin. Key research questions include:
Transport: Which cellular transporters are responsible for the uptake of sulfitocobalamin across the cell and lysosomal membranes?
Conversion: Is sulfitocobalamin a substrate for the MMACHC (CblC) protein, which is known to process other cobalamins by removing the upper-axial ligand to produce the common intermediate cob(II)alamin? nih.gov
Regulation: How are the intracellular levels of sulfitocobalamin regulated? Investigating the dynamics of its formation and conversion in response to cellular redox status or sulfite (B76179) concentrations could provide significant insights.
Elucidating these pathways will clarify the position of sulfitocobalamin within the broader network of vitamin B12 metabolism. mdpi.comnih.gov
Development of Advanced Spectroscopic Probes for Real-Time Monitoring
To understand the dynamics of sulfitocobalamin within a living cell, methods for real-time, non-invasive monitoring are essential. Current analytical techniques often rely on cell lysis, which prevents the study of dynamic processes in their native environment. While the basic spectroscopic signature of sulfitocobalamin is known, advanced tools are needed for intracellular visualization. google.com
| Spectroscopic Property | Reported Values (Wavelength) |
|---|---|
| Absorption Maxima | 270-280 µm, 364-366 µm, 415-422 µm, 516-540 µm |
Future research should aim to develop sophisticated probes and imaging techniques capable of selectively tracking sulfitocobalamin in real-time:
Selective Fluorescent Probes: Designing small-molecule fluorescent probes that specifically bind to sulfitocobalamin or react with the sulfite ligand could enable its visualization using fluorescence microscopy. nih.govmdpi.com Such probes could be engineered to be ratiometric or "turn-on" to minimize background interference and provide quantitative data. nih.gov
Raman Spectroscopy and Imaging: Surface-Enhanced Raman Spectroscopy (SERS) and hyperspectral Raman imaging are powerful, label-free techniques that can identify molecules based on their unique vibrational fingerprints. semanticscholar.orgmdpi.com Developing methods to acquire the SERS spectrum of sulfitocobalamin within cellular compartments could map its subcellular distribution with high spatial resolution. mdpi.com
Hyperspectral Imaging: This technique captures both spatial and spectral information, allowing for the identification of different chemical components within a single image. wikipedia.org Applying hyperspectral imaging to cells could potentially distinguish sulfitocobalamin from other cobalamin forms and map their relative concentrations.
These advanced spectroscopic tools would allow researchers to observe the trafficking, localization, and metabolic conversion of sulfitocobalamin within living cells, providing a dynamic picture of its cellular role.
Discovery of Novel Biosynthetic or Degradative Pathways
The primary known route to sulfitocobalamin formation is the chemical conversion of hydroxocobalamin (B81358) in the presence of sulfite ions, a reaction that can occur in the absence of light. nih.gov However, the existence of this compound within cells raises questions about whether specific enzymatic pathways are involved in its synthesis or breakdown.
Future research directions in this area include:
Enzymatic Synthesis: A key area of investigation is to determine if any cellular enzymes catalyze the conversion of other cobalamins to sulfitocobalamin. This would represent a novel biosynthetic pathway. Research could involve screening cell extracts for such activity and subsequently identifying and characterizing the responsible enzyme(s). The biosynthesis of other cobalamins involves a complex series of over 30 enzymatic steps, and it is plausible that a dedicated enzyme for sulfite addition exists. nih.govnih.gov
Degradative Pathways: The metabolic fate and degradation of sulfitocobalamin are currently unknown. drugbank.com Research is needed to identify the specific enzymes or metabolic processes that break down this compound. It is important to determine whether sulfitocobalamin is simply converted back to another cobalamin form (e.g., hydroxocobalamin or cob(II)alamin) or if it undergoes complete degradation involving cleavage of the corrin (B1236194) ring. Identifying the resulting catabolites would be a critical step in understanding its complete lifecycle.
Discovering these pathways would fundamentally alter the current understanding of cobalamin metabolism, potentially adding a new branch to the established biosynthetic and degradative maps.
Comprehensive Computational Studies of Biological Interactions
Computational chemistry provides powerful tools to investigate molecular interactions at an atomic level, offering insights that can guide experimental research. For sulfitocobalamin, computational studies can predict its behavior and interactions with biological macromolecules.
Future research should employ a range of computational methods to build a detailed model of sulfitocobalamin's biological activity:
Molecular Docking and Dynamics: Molecular docking simulations can predict how sulfitocobalamin binds to the active sites of known cobalamin-dependent enzymes (e.g., methionine synthase, methylmalonyl-CoA mutase) and transport proteins (e.g., transcobalamin, intrinsic factor). nih.govresearchgate.net Subsequent molecular dynamics (MD) simulations can then be used to assess the stability of these interactions and understand how the sulfite ligand influences binding affinity and conformational changes in the protein.
Hybrid QM/MM Simulations: To study potential enzymatic reactions, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are ideal. nih.govwordpress.comresearchgate.net These simulations treat the reactive center (sulfitocobalamin and the enzyme's active site) with high-level quantum mechanics while the rest of the protein is modeled with more computationally efficient molecular mechanics. This approach can be used to investigate whether sulfitocobalamin can act as a substrate, an inhibitor, or a modulator of cobalamin-dependent enzymes.
These computational studies will provide a powerful framework for generating hypotheses about the biological function of sulfitocobalamin and its interactions within the complex cellular environment.
Q & A
Q. What experimental methods are recommended for synthesizing sulfitocobalamin sodium salt in laboratory settings?
this compound can be synthesized via neutralization reactions between sulfitocobalamin and sodium hydroxide under controlled pH conditions. Key steps include:
- Precise stoichiometric calculations to balance the reaction.
- Gradual addition of sodium hydroxide to avoid exothermic side reactions.
- Purification via recrystallization or dialysis to remove unreacted ions . Experimental validation should include pH monitoring and spectroscopic confirmation (e.g., UV-Vis) of the final product.
Q. How can researchers characterize the purity and structural integrity of this compound?
Analytical techniques include:
- Titrimetry : Quantify sodium content via ion-selective electrodes or flame photometry .
- Spectroscopy : UV-Vis (absorption peaks at 360 nm and 550 nm for cobalamin derivatives) and FTIR (S-O stretching bands at 950–1100 cm⁻¹ for sulfite groups) .
- Chromatography : HPLC with UV detection to assess purity and identify degradation products .
Q. What protocols ensure consistent solubility and stability of this compound in aqueous solutions?
- Prepare solutions in deoxygenated, pH-buffered water (pH 6–8) to prevent sulfite oxidation.
- Store aliquots at -20°C in amber vials to minimize photodegradation.
- Monitor solubility via dynamic light scattering (DLS) and stability via repeated spectroscopic scans over 24–72 hours .
Q. What quality control measures are critical for batch-to-batch consistency in this compound synthesis?
- Standardize reaction conditions (temperature, stirring rate, reagent purity).
- Perform batch comparisons using HPLC-MS for molecular weight verification and ICP-OES for sodium quantification .
- Document deviations in yield or purity using statistical process control (SPC) charts .
Q. How should researchers conduct a systematic literature review on this compound?
- Define a clear research question (e.g., "What are the redox properties of sulfitocobalamin derivatives?").
- Use databases like PubMed and SciFinder with keywords: "this compound," "cobalamin derivatives," "vitamin B12 analogs."
- Apply PRISMA guidelines for screening and include peer-reviewed studies only, excluding non-academic sources like BenchChem .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for this compound?
- Cross-validate results using complementary methods (e.g., compare NMR data with X-ray crystallography if available).
- Assess solvent effects (e.g., DMSO vs. water) on spectral profiles.
- Replicate experiments under inert atmospheres to rule out oxidation artifacts .
Q. What advanced statistical methods are suitable for meta-analyses of this compound studies?
- Use random-effects models to account for heterogeneity across studies.
- Perform sensitivity analyses to evaluate the impact of outlier datasets.
- Apply dose-response meta-regression if studying concentration-dependent effects .
Q. How can reaction yields be optimized for this compound synthesis?
- Employ design-of-experiments (DoE) approaches to test variables (pH, temperature, molar ratios).
- Use response surface methodology (RSM) to identify optimal conditions.
- Incorporate flow chemistry systems for precise control of reaction kinetics .
Q. What advanced spectroscopic techniques elucidate the coordination chemistry of this compound?
Q. How should researchers design experiments to investigate novel applications of this compound?
- Formulate hypotheses based on structure-activity relationships (e.g., sulfite’s role in redox modulation).
- Use in vitro models (e.g., cell cultures) to assess biochemical effects before in vivo testing.
- Include negative controls (e.g., sodium-free analogs) to isolate sulfitocobalamin-specific outcomes .
Q. Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
